Rel-tert-butyl ((1R,2S)-2-(m-tolyl)cyclopropyl)carbamate

Description

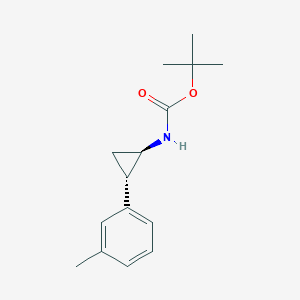

Rel-tert-butyl ((1R,2S)-2-(m-tolyl)cyclopropyl)carbamate is a chiral cyclopropane derivative featuring a tert-butoxycarbonyl (Boc) protective group and a meta-tolyl substituent. The compound’s (1R,2S) stereochemistry and aromatic substituent make it a critical intermediate in pharmaceutical synthesis, particularly for molecules requiring stereochemical precision and metabolic stability. Its structure balances lipophilicity (from the m-tolyl group) and reactivity (from the Boc group), enabling applications in drug discovery and asymmetric catalysis .

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

tert-butyl N-[(1R,2S)-2-(3-methylphenyl)cyclopropyl]carbamate |

InChI |

InChI=1S/C15H21NO2/c1-10-6-5-7-11(8-10)12-9-13(12)16-14(17)18-15(2,3)4/h5-8,12-13H,9H2,1-4H3,(H,16,17)/t12-,13+/m0/s1 |

InChI Key |

VLBUVJJTIVXKAI-QWHCGFSZSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H]2C[C@H]2NC(=O)OC(C)(C)C |

Canonical SMILES |

CC1=CC(=CC=C1)C2CC2NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-tert-butyl ((1R,2S)-2-(m-tolyl)cyclopropyl)carbamate typically involves the following steps:

Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where a suitable alkene is treated with a carbene or carbenoid reagent.

Introduction of the m-tolyl group: This step involves the attachment of the m-tolyl group to the cyclopropyl ring, which can be done through various coupling reactions.

Carbamate formation: The final step involves the reaction of the cyclopropyl compound with tert-butyl isocyanate to form the carbamate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques

Biological Activity

Rel-tert-butyl ((1R,2S)-2-(m-tolyl)cyclopropyl)carbamate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 219.29 g/mol

- CAS Number : 155836-47-8

The compound features a cyclopropyl ring substituted with a m-tolyl group and a tert-butyl carbamate moiety. This configuration is believed to influence its interactions with biological targets, enhancing its pharmacological potential.

This compound is hypothesized to exert its biological effects through the following mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.

- Receptor Binding : Its structural features suggest potential binding affinity to various receptors, which could modulate physiological responses.

In Vitro Studies

Recent studies have highlighted the compound's potential in various biological assays:

- Anticancer Activity : Preliminary data suggests that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it was evaluated against human colon adenocarcinoma cells (HT-29), showing promising IC values in preliminary screenings.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways is under investigation, with initial results indicating a reduction in pro-inflammatory cytokines in treated cell cultures.

- Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

A summary of notable research findings on this compound includes:

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. Variants of this compound are being explored for enhanced biological activity and specificity.

Future Directions

Ongoing research aims to elucidate the precise mechanisms underlying the biological activity of this compound. Key areas of focus include:

- Structure-Activity Relationships (SAR) : Investigating how modifications to the molecular structure affect binding affinity and biological efficacy.

- In Vivo Studies : Expanding research to animal models to assess pharmacokinetics and therapeutic potential.

- Clinical Applications : Exploring potential applications in drug development for cancer therapy, anti-inflammatory treatments, and neuroprotection.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key Findings :

- Electron-Donating vs. Withdrawing Groups : The m-tolyl group’s methyl substituent provides moderate electron donation, stabilizing aromatic interactions without significantly altering solubility. In contrast, bromine (in ) and trifluoromethyl () groups introduce electron-withdrawing effects, increasing reactivity in electrophilic environments but reducing aqueous solubility .

Stereochemical and Functional Group Comparisons

Key Findings :

- Stereochemical Impact : The (1R,2S) configuration in the target compound and ensures compatibility with chiral drug targets, whereas racemic mixtures () require additional purification steps .

- Functional Group Utility : Hydroxyl groups () improve solubility but may necessitate protection during synthesis. Urea linkages () enhance hydrogen-bonding capacity, critical for target binding in anticoagulants like Ticagrelor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.